
(e)-3-(4-Fluoro-2-(pyridin-4-yl)phenyl)acrylic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(e)-3-(4-Fluoro-2-(pyridin-4-yl)phenyl)acrylic acid is an organic compound that features a fluorine atom, a pyridine ring, and an acrylic acid moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (e)-3-(4-Fluoro-2-(pyridin-4-yl)phenyl)acrylic acid typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 4-fluoro-2-(pyridin-4-yl)benzaldehyde and malonic acid.
Knoevenagel Condensation: The key step involves a Knoevenagel condensation reaction between 4-fluoro-2-(pyridin-4-yl)benzaldehyde and malonic acid in the presence of a base such as piperidine. This reaction forms the acrylic acid moiety.
Purification: The crude product is purified using recrystallization or column chromatography to obtain the desired this compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of automated reactors, continuous flow chemistry, and advanced purification techniques.
化学反应分析
Types of Reactions
(e)-3-(4-Fluoro-2-(pyridin-4-yl)phenyl)acrylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the acrylic acid moiety to an alcohol or alkane.
Substitution: The fluorine atom and pyridine ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst (Pd/C) are used.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols or alkanes.
Substitution: Substituted derivatives with new functional groups.
科学研究应用
Chemistry
In chemistry, (e)-3-(4-Fluoro-2-(pyridin-4-yl)phenyl)acrylic acid is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound can be used as a probe to study the interactions of fluorinated aromatic compounds with biological macromolecules such as proteins and nucleic acids.
Medicine
In medicinal chemistry, this compound is investigated for its potential as a drug candidate. The presence of the fluorine atom can enhance the metabolic stability and bioavailability of the compound.
Industry
In the industrial sector, this compound can be used in the development of advanced materials, including polymers and coatings, due to its unique chemical properties.
作用机制
The mechanism of action of (e)-3-(4-Fluoro-2-(pyridin-4-yl)phenyl)acrylic acid involves its interaction with specific molecular targets. The fluorine atom and pyridine ring can form strong interactions with enzymes and receptors, modulating their activity. The acrylic acid moiety can participate in hydrogen bonding and electrostatic interactions, further influencing the compound’s biological activity.
相似化合物的比较
Similar Compounds
(e)-3-(4-Chloro-2-(pyridin-4-yl)phenyl)acrylic acid: Similar structure but with a chlorine atom instead of fluorine.
(e)-3-(4-Methyl-2-(pyridin-4-yl)phenyl)acrylic acid: Similar structure but with a methyl group instead of fluorine.
(e)-3-(4-Bromo-2-(pyridin-4-yl)phenyl)acrylic acid: Similar structure but with a bromine atom instead of fluorine.
Uniqueness
The presence of the fluorine atom in (e)-3-(4-Fluoro-2-(pyridin-4-yl)phenyl)acrylic acid imparts unique properties such as increased metabolic stability and enhanced binding affinity to biological targets. This makes it a valuable compound for various applications in research and industry.
属性
分子式 |
C14H10FNO2 |
|---|---|
分子量 |
243.23 g/mol |
IUPAC 名称 |
3-(4-fluoro-2-pyridin-4-ylphenyl)prop-2-enoic acid |
InChI |
InChI=1S/C14H10FNO2/c15-12-3-1-10(2-4-14(17)18)13(9-12)11-5-7-16-8-6-11/h1-9H,(H,17,18) |
InChI 键 |
AUEDAEOGSUPEBK-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=C(C=C1F)C2=CC=NC=C2)C=CC(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


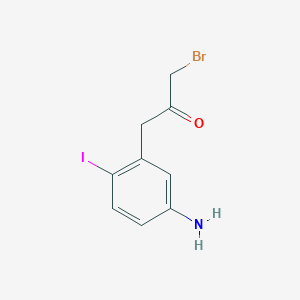
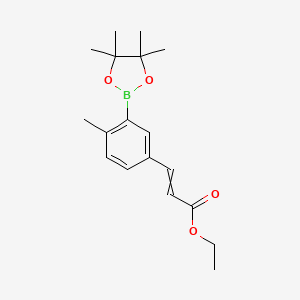
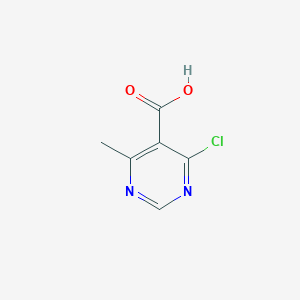
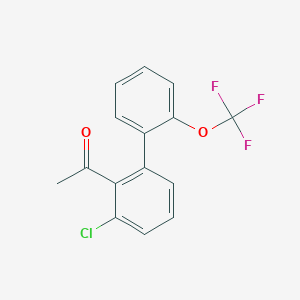

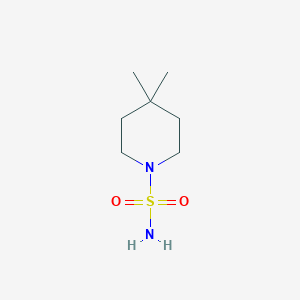
![7-Benzyl-9-cyano-3,7-diaza-bicyclo[3.3.1]nonane-3-carboxylic acid tert-butyl ester](/img/structure/B14064859.png)
![(3-{[4-({3-[(4-Fluorophenyl)methyl]-2,4-dioxo-1,3-thiazolidin-5-ylidene}methyl)phenoxy]methyl}phenyl)boronic acid](/img/structure/B14064863.png)

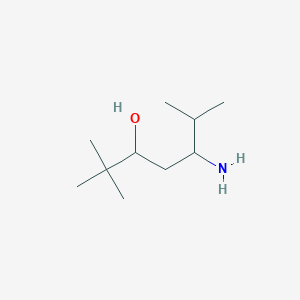
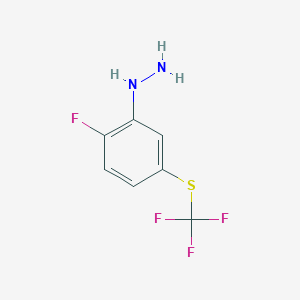
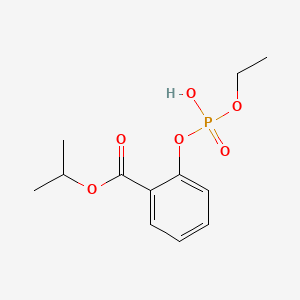
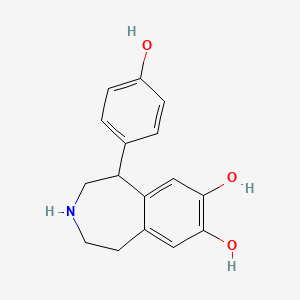
![2-[(2,2-Dimethyl-4,6-dioxo-[1,3]dioxan-5-ylidenemethyl)-amino]-benzoicacid](/img/structure/B14064891.png)
